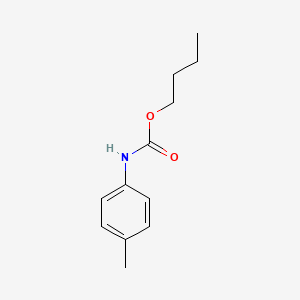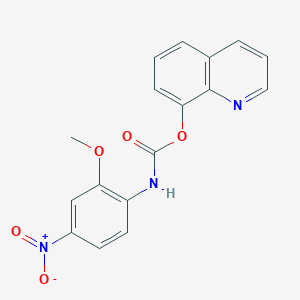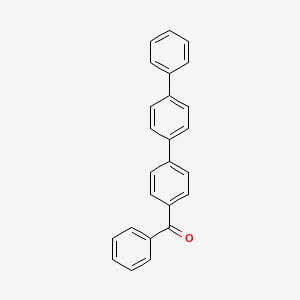
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- は、分子式C27H33N3O6S3を持つ複雑な有機化合物です。スルホニル基が置換されたテトラアザシクロドデカン環を含む、そのユニークな構造で知られています。
準備方法
合成経路と反応条件
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- の合成は、通常、適切な前駆体の環化を制御された条件下で行います。この反応には、テトラアザシクロドデカン環の特定の位置にスルホニル基を導入するために、強塩基とスルホニル化剤を使用することがよく必要です。温度、溶媒、反応時間などの反応条件は、高収率と純度を実現するために慎重に最適化されます。
工業的製造方法
この化合物の工業的製造には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。このプロセスは、反応パラメータを厳密に制御して不純物を最小限に抑え、収率を最大限に高め、一貫した品質とスケーラビリティを確保するように設計されています。
化学反応解析
反応の種類
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、スルホニル基をチオールまたは他の還元された形態に変換することができます。
置換: 求核置換反応は、スルホニル基を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールを生成する可能性があります。
化学反応の分析
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- は、科学研究において幅広い用途があります。
化学: 配位化学と触媒における配位子として使用されます。
生物学: この化合物は、生物系におけるキレート剤としての可能性について研究されています。
医学: 研究では、薬物送達システムにおける使用や潜在的な治療薬としての可能性が探求されています。
工業: 高度な材料やポリマーの合成に使用されています。
作用機序
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- の作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。このキレート化プロセスは、触媒や薬物送達における用途にとって重要です。関与する分子標的と経路には、金属イオンや生体高分子との相互作用が含まれ、さまざまな生化学プロセスを促進します。
類似化合物の比較
類似化合物
1,4,7,10-テトラアザシクロドデカン: スルホニル置換のない親化合物。
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-: 4番目のメチルスルホニル基がない、3つのスルホニル基を持つ同様の化合物。
独自性
1,4,7,10-テトラアザシクロドデカン, 1,4,7-トリス((4-メチルフェニル)スルホニル)-10-(メチルスルホニル)- は、特定の置換パターンによって独特です。これは、独特の化学的性質と反応性を付与します。これは、金属イオンの配位と反応性を正確に制御する必要がある用途において特に価値があります。
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without sulfonyl substitutions.
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-: A similar compound with three sulfonyl groups but lacking the fourth methylsulfonyl group.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal ion coordination and reactivity.
特性
CAS番号 |
99892-20-3 |
|---|---|
分子式 |
C30H40N4O8S4 |
分子量 |
712.9 g/mol |
IUPAC名 |
1,4,7-tris-(4-methylphenyl)sulfonyl-10-methylsulfonyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C30H40N4O8S4/c1-25-5-11-28(12-6-25)44(37,38)32-19-17-31(43(4,35)36)18-20-33(45(39,40)29-13-7-26(2)8-14-29)22-24-34(23-21-32)46(41,42)30-15-9-27(3)10-16-30/h5-16H,17-24H2,1-4H3 |
InChIキー |
RJMQVHXXWWNHDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)


![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)






